2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-METHOXYBENZOATE
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Overview
Description
2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-METHOXYBENZOATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyano group, a methylphenyl group, and a methylsulfanyl group attached to a pyrimidine ring, which is further linked to an ethyl 4-methoxybenzoate moiety. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-METHOXYBENZOATE involves multiple steps, starting from acyclic starting materials. The synthetic route typically includes the following steps:
Ring Closure and Aromatization: The initial step involves the formation of the pyrimidine ring through cyclization and aromatization reactions.
S-Methylation:
Oxidation: The compound undergoes oxidation to introduce the cyano group.
Formation of Guanidines: The final step involves the formation of the guanidine moiety with suitable amines.
Chemical Reactions Analysis
2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methylsulfanyl groups.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, amines, and carboxylic acids.
Scientific Research Applications
2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-METHOXYBENZOATE has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other pyrimidine derivatives.
Biology: It is studied for its potential antitumor and antiviral activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-METHOXYBENZOATE involves its interaction with cellular targets and pathways. The compound inhibits the clonal formation and migration of cancer cells by inducing cell cycle arrest in the G0/G1 phase. It also promotes apoptosis in cancer cells by increasing the accumulation of reactive oxygen species . The molecular targets include various enzymes and receptors involved in cell proliferation and apoptosis pathways.
Comparison with Similar Compounds
Similar compounds to 2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-METHOXYBENZOATE include other pyrimidine derivatives with cyano and methylsulfanyl groups. Some of these compounds are:
5-Cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives: These compounds have similar antitumor activities and are used in cancer research.
Pyrano[2,3-d]pyrimidine derivatives: These compounds are known for their antimicrobial and anti-inflammatory properties.
2-Aminopyrimidine derivatives: These compounds exhibit antitrypanosomal and antimalarial activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
2-[[5-cyano-6-(4-methylphenyl)-2-methylsulfanylpyrimidin-4-yl]amino]ethyl 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-15-4-6-16(7-5-15)20-19(14-24)21(27-23(26-20)31-3)25-12-13-30-22(28)17-8-10-18(29-2)11-9-17/h4-11H,12-13H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRSOXQHGZOXFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCCOC(=O)C3=CC=C(C=C3)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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